molecular formula C26H40O2P2 B117323 (S)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diisopropylphosphine) CAS No. 150971-45-2

(S)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diisopropylphosphine)

Cat. No.: B117323
CAS No.: 150971-45-2
M. Wt: 446.5 g/mol
InChI Key: HLLUWVKDDQIKNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(diisopropylphosphine) is a chiral phosphine ligand used in various catalytic processes. This compound is known for its ability to facilitate asymmetric synthesis, making it valuable in the production of enantiomerically pure compounds. Its unique structure, featuring two diisopropylphosphine groups attached to a biphenyl backbone, allows for effective coordination with transition metals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(diisopropylphosphine) typically involves the following steps:

    Formation of the Biphenyl Backbone: The biphenyl backbone is synthesized through a Suzuki coupling reaction between 6-bromo-2-methoxybiphenyl and 6-bromo-2-methoxybiphenyl.

    Introduction of Phosphine Groups: The diisopropylphosphine groups are introduced via a reaction with chlorodiisopropylphosphine in the presence of a base such as sodium hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(S)-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(diisopropylphosphine) undergoes various types of reactions, including:

    Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide.

    Substitution: The compound can participate in substitution reactions where the phosphine groups are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents.

    Substitution: Halogenated compounds, transition metal complexes.

Major Products Formed

    Oxidation: Phosphine oxides.

    Substitution: New phosphine ligands with different substituents.

Scientific Research Applications

(S)-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(diisopropylphosphine) has several scientific research applications:

    Chemistry: Used as a ligand in asymmetric catalysis, particularly in hydrogenation and cross-coupling reactions.

    Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals.

    Medicine: Facilitates the production of enantiomerically pure drugs, which are crucial for therapeutic efficacy.

    Industry: Utilized in the manufacture of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism by which (S)-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(diisopropylphosphine) exerts its effects involves coordination with transition metals. The phosphine groups donate electron density to the metal center, stabilizing it and facilitating catalytic activity. This coordination enhances the reactivity of the metal, allowing for efficient catalysis of various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    ®-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(diisopropylphosphine): The enantiomer of the compound , used in similar catalytic processes but with different stereochemical outcomes.

    (S)-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(diphenylphosphine): A similar compound with diphenylphosphine groups instead of diisopropylphosphine groups.

Uniqueness

(S)-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(diisopropylphosphine) is unique due to its chiral nature and the presence of diisopropylphosphine groups, which provide distinct steric and electronic properties. These characteristics make it particularly effective in asymmetric catalysis, offering high enantioselectivity and efficiency in various chemical transformations.

Properties

IUPAC Name

[2-[2-di(propan-2-yl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-di(propan-2-yl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H40O2P2/c1-17(2)29(18(3)4)23-15-11-13-21(27-9)25(23)26-22(28-10)14-12-16-24(26)30(19(5)6)20(7)8/h11-20H,1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLLUWVKDDQIKNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)P(C1=CC=CC(=C1C2=C(C=CC=C2P(C(C)C)C(C)C)OC)OC)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40O2P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.